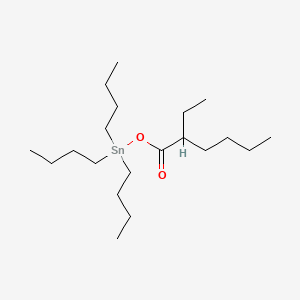

Tributyltin 2-ethylhexanoate

Description

Classification and Chemical Context of Organotin Compounds

Organotin compounds are broadly categorized based on the number of organic groups attached to the tin atom. rdd.edu.iqtuvsud.com This classification divides them into four main groups: mono-, di-, tri-, and tetra-organotin compounds, which can be represented by the general formula RnSnX4-n, where 'R' is an alkyl or aryl group, 'X' is an anionic species (such as a halide or carboxylate), and 'n' ranges from 1 to 4. rdd.edu.iq

Mono-organotins (RSnX3): These compounds have limited direct applications but are used as intermediates. For instance, butyltin sulfide (B99878) serves as a stabilizer for polyvinylchloride (PVC). rdd.edu.iq

Di-organotins (R2SnX2): Known for their high reactivity, di-organotins are used as heat stabilizers for PVC, catalysts in the production of polyurethane foam, and for the vulcanization of silicones. wikipedia.orgtuvsud.com Dibutyltin (B87310) (DBT) and dioctyltin (B90728) (DOT) are common examples. tuvsud.com

Tri-organotins (R3SnX): This class exhibits significant biological activity and has been widely used as biocides. rdd.edu.iq The specific biological properties are heavily influenced by the nature of the organic 'R' groups. rdd.edu.iq Tributyltin (TBT) and triphenyltin (B1233371) (TPhT) are well-known examples. tuvsud.com

Tetra-organotins (R4Sn): These are primarily used as precursors in the synthesis of other organotin compounds. rdd.edu.iq

Organotin compounds can also be classified based on the nature of the organic substituent as either aliphatic or aromatic. rdd.edu.iq The tin atom in these compounds typically exists in the more stable +4 oxidation state, although organotin(II) compounds are known but are readily oxidized. rdd.edu.iq

Historical Context of Tributyltin Compounds in Environmental Science

The biocidal properties of tributyltin (TBT) compounds were first recognized in the 1950s. cambridge.orgwikipedia.org This discovery led to their widespread use as the active ingredient in antifouling paints for marine vessels and other submerged structures. cambridge.orgresearchgate.net These paints work by slowly leaching the TBT compound into the surrounding water, creating a toxic barrier that prevents the settlement and growth of marine organisms like barnacles, mussels, and algae. cambridge.org The effectiveness and longer lifespan of TBT-based paints compared to alternatives made them a popular choice in the shipping industry from the 1960s onwards, offering significant savings in fuel and maintenance costs. ftloscience.com

However, the same toxicity that made TBT an effective antifouling agent also proved to be detrimental to non-target marine life. wikipedia.org The slow release of TBT from ship hulls led to significant contamination of aquatic environments, particularly in coastal areas and around marinas. researchgate.netnaturvardsverket.se Research in the latter half of the 20th century revealed the adverse effects of TBT on various marine organisms, even at very low concentrations. researchgate.net One of the most well-documented effects was the phenomenon of "imposex," the imposition of male sexual characteristics on female gastropods, which led to population declines. researchgate.netresearchgate.net

The growing body of evidence on the environmental harm caused by TBT led to increasing regulatory scrutiny. researchgate.net Bans and restrictions on the use of TBT in antifouling paints began to be implemented in the late 1980s and 1990s in various countries. ftloscience.com This culminated in a global ban on the application of organotin compounds in antifouling systems on ships by the International Maritime Organization (IMO), which came into full effect in 2008. wikipedia.orgnaturvardsverket.se Despite these regulations, TBT and its degradation products can still be detected in water, sediment, and marine organisms in some areas due to their persistence in the environment. naturvardsverket.sepjoes.com

Definitional Specificity of Tributyltin 2-ethylhexanoate (B8288628) within Organotin Chemistry

Tributyltin 2-ethylhexanoate is a specific chemical compound within the tri-organotin category. Its chemical formula is C20H42O2Sn. sigmaaldrich.com It consists of a central tin atom bonded to three butyl (C4H9) groups and one 2-ethylhexanoate group. wikipedia.org

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 5035-67-6 |

| Molecular Formula | C20H42O2Sn |

| Molecular Weight | 433.247 g/mol |

Data sourced from Sigma-Aldrich sigmaaldrich.comspeciation.net

This compound is distinct from other tributyltin compounds, such as tributyltin oxide, which was a more common biocide in marine paints. wikipedia.org It is also different from tin(II) 2-ethylhexanoate, which has a different oxidation state for tin and different applications. sigmaaldrich.comnih.govstrem.com The properties and applications of organotin compounds are highly dependent on the number and nature of the organic groups attached to the tin atom. tuvsud.com

Properties

CAS No. |

5035-67-6 |

|---|---|

Molecular Formula |

C20H42O2Sn |

Molecular Weight |

433.3 g/mol |

IUPAC Name |

tributylstannyl 2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.3C4H9.Sn/c1-3-5-6-7(4-2)8(9)10;3*1-3-4-2;/h7H,3-6H2,1-2H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

NJBLMKDJCMZEJZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Preparation Pathways for Tributyltin 2-ethylhexanoate (B8288628)

The synthesis of tributyltin 2-ethylhexanoate can be achieved through various pathways, with a notable emphasis on one-step approaches that offer efficiency and high yields.

The primary raw materials for the one-step synthesis of this compound are butyltin trichloride (B1173362) and 2-ethylhexanoic acid. google.com The reaction is typically carried out by mixing the two precursors and then adding an alkaline solution to facilitate the reaction and neutralize the resulting hydrochloric acid. google.com

| Parameter | Value | Reference |

| Raw Material 1 | Butyltin trichloride (purity ≥ 98%) | google.com |

| Raw Material 2 | 2-ethylhexanoic acid (purity ≥ 98%) | google.com |

| Molar Ratio (2-ethylhexanoic acid : butyltin trichloride) | 3-3.3 : 1 | google.com |

| Initial Reaction Temperature | 40-60 °C | google.com |

| Alkaline Reagent | Sodium carbonate, sodium hydroxide (B78521), or ammoniacal liquor | google.com |

| Final Reaction Temperature | 60-90 °C | google.com |

| Final pH | 4.5-5.5 | google.com |

| Isothermal Reaction Time | 2-4 hours | google.com |

| Drying Temperature | < 90 °C (under reduced pressure) | google.com |

This interactive table summarizes the key reaction conditions for the one-step synthesis of this compound.

The one-step synthesis method is designed to achieve a high purity of over 98% for the final this compound product. google.com This is accomplished through careful control of the reaction conditions, such as temperature and pH, which promotes the complete reaction of the 2-ethylhexanoic acid. google.com This high raw material utilization minimizes the formation of byproducts. google.com The process also avoids the generation of substantial amounts of water and the subsequent washing and centrifugal steps that can lead to product loss and lower recovery rates. google.com The final purification involves drying under reduced pressure and filtration to yield a light-yellow transparent liquid product. google.com

Catalytic Mechanisms of this compound

This compound functions as a versatile catalyst, primarily through its action as a Lewis acid, in a variety of organic reactions. atamanchemicals.com It is particularly effective in polymerization, esterification, and transesterification reactions. bnt-chemicals.com

The tin atom in this compound possesses a vacant orbital, allowing it to act as a Lewis acid by accepting an electron pair from a Lewis base. atamanchemicals.comrsc.org In catalytic processes, the tin center coordinates to the oxygen atom of a carbonyl group, such as in an ester or carboxylic acid. rsc.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org This polarization of the carbonyl bond is a key step in facilitating reactions like transesterification. rsc.org

This compound demonstrates efficacy in activating various functional groups, including alcohols, amines, and carboxylic acids. atamanchemicals.com In esterification and transesterification reactions, the catalyst facilitates the reaction between an alcohol and a carboxylic acid or another ester. bnt-chemicals.com The catalytic cycle can involve the formation of a tin alkoxide intermediate, which then reacts with the carboxylic acid or ester. rsc.org The compound is also used in the production of polyurethanes, where it catalyzes the reaction between isocyanates and alcohols. gelest.com Its catalytic activity is notable at temperatures ranging from 80 to 150 °C. bnt-chemicals.com

Comparison of Catalytic Activity with Other Organotin Catalysts (e.g., Dibutyltin (B87310) Dilaurate, Stannous Octoate)

The catalytic efficacy of this compound is often benchmarked against other established organotin catalysts, namely Dibutyltin Dilaurate (DBTDL) and Stannous Octoate (also known as tin(II) 2-ethylhexanoate). While direct, quantitative, side-by-side comparative studies across a range of specific applications are not abundant in publicly accessible research, qualitative comparisons and findings from related studies offer valuable insights.

In the realm of polyurethane production, Stannous Octoate is generally recognized for its high catalytic activity, often exceeding that of DBTDL, particularly in the formation of flexible polyurethane foams. lingshichem.compoliuretanos.com.br The catalytic effect of DBTDL, on the other hand, is more pronounced in the polymerization reaction between isocyanates and alcohols, making it a common choice for elastomers and coatings. poliuretanos.com.br

For polyesterification reactions, one patent suggests that monobutyltin (B1198712) tris(2-ethylhexanoate) provides a significant reduction in reaction time, an effect described as similar to that of dibutyltin oxide. google.com This indicates a comparable level of catalytic activity. However, in a study on the synthesis of poly(ethylene furanoate), tin(II) 2-ethylhexanoate was observed to be a slower catalyst in the initial transesterification stage compared to other metal catalysts.

The choice of catalyst is highly dependent on the specific polymer being synthesized and the desired reaction kinetics and final product properties. While general activity trends can be noted, the optimal catalyst is determined empirically for each system.

Table 1: General Comparison of Catalytic Properties of Selected Organotin Catalysts

| Catalyst | General Catalytic Activity | Primary Applications | Key Characteristics |

| This compound | Moderate to High | Polyester (B1180765) resins, Polyurethanes | Good solubility in organic media. bnt-chemicals.com |

| Dibutyltin Dilaurate (DBTDL) | Moderate to High | Polyurethanes (elastomers, coatings), Silicones | Strong catalyst for the isocyanate-polyol reaction. poliuretanos.com.br |

| Stannous Octoate | High | Polyurethane foams, Ring-opening polymerization | Very active, but can be sensitive to hydrolysis and oxidation. lingshichem.compoliuretanos.com.br |

This table presents a qualitative summary based on available literature. Direct quantitative comparisons are limited.

Role in Polymerization Reactions

This compound and related organotin compounds serve as effective catalysts in a variety of polymerization reactions due to the Lewis acidic nature of the tin atom, which can activate the reacting functional groups.

Polycondensation Reactions

Polycondensation reactions, which involve the formation of a polymer with the concurrent elimination of a small molecule like water, are a key area of application for organotin catalysts. This compound is utilized in the synthesis of saturated polyester resins, which are important components of powder coatings and coil coatings. bnt-chemicals.commade-in-china.com The catalyst facilitates the esterification between polyols and polyacids, enabling the reaction to proceed at lower temperatures and in shorter timeframes. bnt-chemicals.com

Esterification Reactions

Esterification, the fundamental reaction in the formation of polyesters, is significantly accelerated by the presence of organotin catalysts. These catalysts function by coordinating with the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. This compound is employed in the production of various esters, including those used as plasticizers. bnt-chemicals.com A study investigating the by-products in the synthesis of powder coating polyester resin specifically mentions the use of butyltin tris(2-ethylhexanoate) as the catalyst. doaj.org

Transesterification Reactions

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another critical reaction in polymer chemistry, particularly in the production of certain types of polyesters and in the recycling of polymers. Organotin catalysts, by activating the ester carbonyl group, are effective in promoting this reaction. While specific data for this compound is scarce, the general mechanism for tin-catalyzed transesterification is well-understood and is a key process in the synthesis of various polymers.

Ring-Opening Polymerization (ROP) Processes

Ring-opening polymerization is a crucial method for producing a variety of polymers, including polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL), from cyclic monomers. Organotin compounds, particularly Stannous Octoate, are widely used as initiators or catalysts for ROP. rsc.org The mechanism typically involves the coordination of the cyclic monomer to the tin center, followed by nucleophilic attack and ring opening. This compound is also mentioned as a catalyst for ring-opening polymerization reactions, for instance, in the synthesis of aromatic polyester polyols used in polyurethanes. bnt-chemicals.com

Table 2: Applications of this compound in Polymerization

| Polymerization Reaction | Polymer Type | Application of Final Polymer |

| Polycondensation | Saturated Polyester Resins | Powder coatings, Coil coatings |

| Esterification | Plasticizers, Polyester Resins | Flexible PVC, Coatings |

| Transesterification | Polyester modification | Various |

| Ring-Opening Polymerization | Aromatic Polyester Polyols | Polyurethane foams |

Industrial Applications and Material Science Contexts

Catalysis in Polyurethane Synthesis

In the production of polyurethanes, catalysts are essential for accelerating the reactions between polyols and diisocyanates. catalysis.blog Tributyltin 2-ethylhexanoate (B8288628), as a metal catalyst, is particularly significant in controlling the reaction rate to form urethane (B1682113) linkages. catalysis.blog

Flexible Polyurethane Foam Production

Flexible polyurethane foams are created through the reaction of a polyol, a multi-functional isocyanate, and a blowing agent, most commonly water. google.com The process involves two main reactions: the formation of urethane linkages between the polyol and diisocyanate, and the reaction between the isocyanate and water to produce urea (B33335) and carbon dioxide, which acts as the blowing agent. google.com

Catalysts like stannous octoate (a related tin-based catalyst) are crucial in the production of flexible polyurethane foam. gvchem.com When used with amine catalysts, it helps to balance the foaming and cross-linking reactions, resulting in foam with uniform cells and good air permeability. gvchem.com The development of viscoelastic foam, a key component in products like mattresses, relies on precise control of the foam's composition and properties. pfa.org

Rigid Polyurethane Foam Synthesis

Rigid polyurethane foams are valued for their exceptional thermal insulation properties and are used in applications like refrigerators and building materials. researchgate.netgoogle.com These foams are produced through the reaction of a polyol with a polyisocyanate, which includes a urethane-forming reaction and a blowing reaction. google.com In isocyanurate-modified rigid foams, a trimerization reaction of the polyisocyanate also occurs. google.com

Tributyltin 2-ethylhexanoate can be used in the synthesis of aromatic polyester (B1180765) polyols, which are precursors for both flexible and rigid polyurethane foams. bnt-chemicals.com The catalyst's ability to reduce curing temperatures is also beneficial in the processing of urethanes. bnt-chemicals.com The choice of blowing agent is also a critical factor, with a shift towards more environmentally friendly options like cyclopentane (B165970) and water. matec-conferences.org

Polyurethane Coatings and Elastomers

This compound is utilized as a catalyst in the manufacturing of polyurethanes for adhesives, sealants, and coatings. bnt-chemicals.com Polyurethane coatings benefit from the cross-linking facilitated by catalysts, which enhances their durability and resistance to environmental factors. bdmaee.net For instance, in automotive clear coats, effective catalysis leads to highly cross-linked networks that provide scratch and UV resistance. bdmaee.net

Polyurethane elastomers, known for their flexibility and strength, are another area where this catalyst finds application. mdpi.com The synthesis of these materials involves the reaction of polyols and isocyanates, where catalysts like tin compounds play a key role in achieving the desired properties. catalysis.blog Innovations in this field include the development of nanocomposites to enhance properties like UV shielding. mdpi.com

Cross-Linking Processes

Cross-linking is a fundamental process in polymer science that involves creating covalent bonds between polymer chains, significantly improving the material's mechanical strength, thermal stability, and chemical resistance. bdmaee.netcarbodiimide.com In polyurethanes, this is achieved through the reaction of isocyanates and hydroxyl groups to form urethane linkages, a reaction accelerated by organotin catalysts. bdmaee.net

The catalyst lowers the activation energy for bond formation, leading to a more efficient and controlled polymerization. bdmaee.net This control over crosslink density is critical for tailoring the final properties of the polyurethane product. bdmaee.net There are two main methods for cross-linking waterborne polyurethanes: internal cross-linking, where multifunctional monomers are used, and external cross-linking, which involves adding a cross-linking agent before application. carbodiimide.com

Curing Time and Temperature Optimization

The use of catalysts like butyltin tris(2-ethylhexanoate) can reduce the curing temperature required for processing urethanes to a range of 140–160 °C. bnt-chemicals.com This optimization of curing time and temperature is a significant advantage in industrial production, leading to increased efficiency. The catalytic activity of stannous octoate is noted to be greater than that of dibutyltin (B87310) dilaurate during curing. gvchem.com Combining different catalysts can sometimes yield better results than using them alone, allowing for a balance between reaction speed and curing speed. gvchem.com

| Catalyst Property | Value/Range |

| Catalytic Activity Temperature | 80 - 150 °C bnt-chemicals.com |

| Reduced Urethane Curing Temperature | 140 - 160 °C bnt-chemicals.com |

Catalysis in Polyester and Polylactide Production

This compound is also a versatile catalyst in the production of polyesters and polylactides. bnt-chemicals.com It facilitates polycondensation, esterification, and transesterification reactions, reducing both the time and temperature required for these processes. bnt-chemicals.com

In polyester synthesis, this catalyst can be used for both saturated and unsaturated polyester resins and can remain in the final product at a maximum proportion of 0.2% without affecting its properties. bnt-chemicals.com It is also used in the production of polyester resins for powder coatings and coil coatings. bnt-chemicals.com

For polylactide (PLA), a biodegradable plastic, tin(II) 2-ethylhexanoate (tin octoate) is a widely used catalyst for ring-opening polymerization (ROP) of lactide. rsc.orgtib-chemicals.com This catalyst is effective, low-cost, and stable. rsc.org Research has explored the influence of the lactide-to-catalyst ratio and temperature on the molar mass of the resulting polylactide. rsc.org The mechanism of PLA synthesis with tin(II) 2-ethylhexanoate is described as a coordination-insertion mechanism. researchgate.net Furthermore, this catalyst has been investigated for the chemical recycling of end-of-life PLA through methanolysis. researchgate.netrsc.org

| Polymer Type | Catalytic Process | Key Advantages |

| Polyester Resins | Polycondensation, Esterification, Transesterification | Reduced reaction time and temperature. bnt-chemicals.com |

| Polylactide (PLA) | Ring-Opening Polymerization (ROP) | High effectiveness, low cost, stability. rsc.org |

Saturated and Unsaturated Polyester Resins

Organotin compounds, particularly carboxylates like monobutyltin (B1198712) and dibutyltin derivatives, serve as highly effective catalysts in the manufacture of both saturated and unsaturated polyester resins. researchgate.netvestachem.com Their primary function is to accelerate esterification and polycondensation reactions, which are fundamental to polyester synthesis. atamankimya.com The use of these catalysts can significantly reduce reaction times compared to uncatalyzed processes. google.com

Monobutyltin tris(2-ethylhexanoate), a compound closely related to this compound, is noted for its utility in creating polyester resins for various applications, including powder and coil coatings. vestachem.comgoogle.com These catalysts operate at elevated temperatures, typically above 200°C, and offer several advantages over other catalyst systems. vestachem.com They tend to minimize side reactions, which results in end products with better color and odor profiles. vestachem.com Furthermore, they are versatile and can be used in a wide range of polyester types, from alkyd resins to specialized powder resins. researchgate.net

The catalytic activity of these organotin compounds allows for the production of high-quality resins used in coatings, adhesives, fibers, and molding applications. atamankimya.comgoogle.com The concentration of the organotin catalyst is typically low, ranging from 0.01% to 1.0% by weight of the polyester resin. google.com

Table 1: Organotin Catalysts in Polyester Synthesis

| Catalyst Type | Application Area | Key Advantages | Typical Reaction Temperature |

|---|---|---|---|

| Monobutyltin & Dibutyltin Compounds | Saturated Polyesters (e.g., for powder coatings) | High activity, good color properties, thermal stability. researchgate.netvestachem.com | > 200°C vestachem.com |

| Organotin Carboxylates | Unsaturated Polyesters (e.g., for composites) | Versatility, reduction in by-products, enhanced reaction efficiency. researchgate.netatamankimya.com | > 170-200°C researchgate.net |

Polylactic Acid (PLA) Synthesis

The synthesis of Polylactic Acid (PLA), a prominent biodegradable polymer, is most commonly achieved through the ring-opening polymerization (ROP) of lactide. researchgate.netrsc.org The principal catalyst used industrially for this process is tin(II) 2-ethylhexanoate (also known as stannous octoate or Sn(Oct)₂), which is favored for its high reactivity and established regulatory status for specific applications. researchgate.netrsc.orgtib-chemicals.comnih.gov

While this compound is not the primary catalyst for the synthesis of PLA, related tributyltin compounds have been studied for their role in the post-production modification of PLA. Research has shown that tributyltin derivatives, such as tri-n-butyltin(IV) n-butoxide, can function as highly active catalysts for the transesterification of high molecular weight PLA. researchgate.net This catalytic action results in a controlled decrease in the polymer's molecular weight, a process that can be used to tailor the final properties of the material. researchgate.net The molecular weight of PLA was observed to decrease significantly with increased time and concentration of the tributyltin catalyst. researchgate.net

Polyhydroxyalkanoates (PHA) Production

The production of polyhydroxyalkanoates (PHAs) is fundamentally a biological process. These biodegradable polyesters are synthesized intracellularly by a wide variety of microorganisms as a carbon and energy storage material. bohrium.comnih.gov The biosynthesis pathways involve a series of enzymatic reactions within the microbes, starting from various carbon sources. bohrium.comresearchgate.net

Current scientific and industrial literature on PHA production focuses on optimizing microbial strains, utilizing cost-effective feedstocks (such as agrifood wastes), and improving fermentation and recovery processes. nih.govresearchgate.net There is no documented evidence to suggest that external chemical catalysts, such as this compound, are used in the biosynthesis or production of PHAs. The process relies entirely on the enzymatic machinery of microorganisms like Haloferax mediterranei or Pseudomonas aeruginosa. nih.govresearchgate.net

Control of Molecular Weight Distribution in Polymers

The molecular weight and molecular weight distribution (MWD) of a polymer are critical parameters that dictate its physical properties and processability. Organotin catalysts can be used to exert control over these parameters in certain polymerization reactions. tib-chemicals.com

In polyester synthesis, the choice and concentration of the tin catalyst can help produce polymers with precisely controlled molecular weights. tib-chemicals.com For polyesters like poly(ε-caprolactone), studies with tin(II) 2-ethylhexanoate have shown that the molecular weight can be managed by varying the catalyst-to-monomer ratio; significantly reducing the catalyst amount did not negatively impact reaction control or molecular weight, allowing for property management while minimizing residual catalyst. nih.gov This principle of controlling molecular weight via the catalyst-to-initiator ratio is a fundamental concept in polymer chemistry that applies to organometallic catalysts. rsc.org

Furthermore, as noted in the context of PLA, tributyltin compounds can be employed to intentionally modify the molecular weight of an existing polymer through catalyzed transesterification reactions. researchgate.net This provides a method for post-production control over the polymer's final chain length distribution.

Applications in Silicone Chemistry

Silanol (B1196071) Condensation Reactions

This compound belongs to the class of organotin compounds that are effective catalysts for silanol condensation reactions. tib-chemicals.comandisil.com This reaction is the cornerstone of the curing mechanism for condensation-type silicone elastomers, where silanol (Si-OH) groups react to form stable siloxane (Si-O-Si) bonds, releasing a small molecule by-product such as alcohol. researchgate.net

The catalytic mechanism involves the organotin compound, for instance a dialkyltin dicarboxylate, first undergoing hydrolysis in the presence of moisture to form an organotin hydroxide (B78521). researchgate.net This hydroxide is the actual catalytic species. It then reacts with a crosslinking agent, such as an alkoxysilane, to form an organotin silanolate. This intermediate readily undergoes silanolysis, a reaction with a silanol-terminated polymer chain, which forms a new siloxane linkage in the polymer network and regenerates the organotin hydroxide catalyst to continue the process. researchgate.net This catalytic cycle enables the construction of a cross-linked polymer network at ambient conditions.

Production of Room Temperature Vulcanizing (RTV) Silicones

The ability of organotins to catalyze silanol condensation is applied directly in the production of Room Temperature Vulcanizing (RTV) silicones. These materials are supplied as uncured liquids or pastes that cure into durable, flexible elastomers upon exposure to atmospheric moisture. wikipedia.org Butyltin catalysts are explicitly used for both one- and two-component RTV silicones. tib-chemicals.com

In typical two-component condensation cure systems (RTV-2), a silanol-terminated polysiloxane base is mixed with a crosslinker (often an alkoxysilane) and an organotin catalyst. wacker.comspecialchem.com The catalyst, such as a dibutyltin carboxylate, initiates the rapid condensation of silanol groups, leading to the formation of a three-dimensional elastomeric network. researchgate.netsinosil.com While various organotin compounds like dibutyltin dilaurate and dibutyltin diacetate are commonly cited, the broader class of organotin carboxylates, including dioctoates and hexoates, are also used. google.com The catalyst is a crucial component, with its concentration affecting the rate of cure. sinosil.com

Table 2: Components in a Typical Condensation Cure RTV-2 Silicone Formulation

| Component | Chemical Example | Function |

|---|---|---|

| Base Polymer | Hydroxyl-terminated polydimethylsiloxane | Forms the main polymer backbone. |

| Crosslinker | Tetraethoxysilane or other alkyltrialkoxysilanes | Reacts with polymer chains to form a 3D network. researchgate.net |

| Catalyst | Organotin Carboxylate (e.g., Dibutyltin Dilaurate, Dibutyltin Dioctoate) | Accelerates the silanol condensation reaction. researchgate.netgoogle.com |

| Filler (Optional) | Fumed Silica (B1680970), Calcium Carbonate | Reinforces the cured elastomer and modifies rheology. |

Miscellaneous Industrial Uses

This section explores several potential, though not definitively documented, industrial uses of this compound, drawing parallels from the established applications of similar organotin compounds.

Production of Plasticizers

Organotin compounds are recognized for their catalytic activity in esterification and transesterification reactions, which are fundamental to the production of plasticizers. Specifically, the related compound Butyltin tris(2-ethylhexanoate) is utilized as a catalyst in such processes. bnt-chemicals.com It serves as a process additive in various chemical syntheses, including the manufacturing of plasticizers. bnt-chemicals.com The catalytic efficiency of Butyltin tris(2-ethylhexanoate) is notable at temperatures ranging from 80 to 150 °C, facilitating reactions that might otherwise require more extreme conditions. bnt-chemicals.com This compound is suitable for producing polymeric plasticizers. made-in-china.com

| Catalyst | Application | Temperature Range (°C) | Reference |

| Butyltin tris(2-ethylhexanoate) | Plasticizer Production | 80 - 150 | bnt-chemicals.com |

Synthesis of Dioctyl Phthalates

In the synthesis of dioctyl phthalates (DOP), a common type of plasticizer, certain organotin compounds act as effective catalysts. Butyltin tris(2-ethylhexanoate) is explicitly mentioned as a catalyst for the synthesis of dioctyl phthalates. bnt-chemicals.comnewtopchem.com Its role is to increase the efficiency of the esterification reaction between phthalic anhydride (B1165640) and 2-ethylhexanol. niscpr.res.in The use of such catalysts can be advantageous as they may not need to be separated from the final product, provided they are used within certain concentration limits. bnt-chemicals.com

Catalytic Activity in Esterification

| Catalyst | Reactants | Product | Key Advantage | Reference |

|---|

Lubricant Applications

Based on available literature, there is no specific information to confirm the use of this compound as an additive in lubricants. While other metal-based compounds, including some organotins, are used to enhance the anti-wear and anti-friction properties of lubricants, the specific application of this compound in this context is not documented in the search results.

Stabilizing Agents for Transformer Oils

There is no information available in the provided search results to indicate that this compound is used as a stabilizing agent for transformer oils. The stabilization of transformer oils is a critical aspect of their performance, and various additives are used for this purpose; however, a role for this compound is not mentioned. google.comgoogle.com

Environmental Fate and Biogeochemical Cycling

Abiotic Degradation Pathways

Abiotic degradation of tributyltin 2-ethylhexanoate (B8288628) proceeds primarily through two mechanisms: hydrolysis and photodegradation. These processes contribute to the initial breakdown of the compound in the environment.

The initial and rapid degradation step for tributyltin 2-ethylhexanoate in an aqueous environment is the hydrolysis of the ester bond. This reaction cleaves the 2-ethylhexanoate group, yielding the tributyltin cation (TBT⁺) and 2-ethylhexanoic acid. Subsequently, the tin-carbon bonds of the tributyltin cation undergo slower hydrolytic cleavage. This is a stepwise process where butyl groups are sequentially removed, transforming tributyltin into dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and ultimately to inorganic tin. researchgate.net This sequential debutylation is a critical detoxification pathway, as the toxicity of organotin compounds generally decreases with a lower number of alkyl groups. nih.gov

| Degradation Pathway | Description | Primary Products | Influencing Factors |

|---|---|---|---|

| Hydrolysis | Initial rapid cleavage of the 2-ethylhexanoate ester bond, followed by slower sequential cleavage of tin-carbon bonds. | Tributyltin cation (TBT⁺), 2-Ethylhexanoic acid, Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin | pH, Temperature |

| Photodegradation | Breakdown of the molecule upon absorption of light energy, primarily UV radiation. Leads to the cleavage of tin-carbon bonds. | Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin | Light intensity (UV radiation), Presence of photosensitizing substances, Water turbidity |

Photodegradation, or photolysis, is another significant abiotic pathway for the breakdown of tributyltin compounds. This process involves the absorption of light energy, particularly in the ultraviolet (UV) spectrum of sunlight, which can lead to the cleavage of the tin-carbon bonds. mst.dk Similar to hydrolysis, photodegradation results in the stepwise removal of butyl groups, leading to the formation of DBT, MBT, and eventually inorganic tin. researchgate.net The efficiency of photodegradation in natural waters can be limited by factors such as water depth and turbidity, which reduce the penetration of UV light. orst.edu However, in clear, shallow waters, photolysis can be a more dominant degradation process than biodegradation. mst.dk The presence of certain substances in the water, known as photosensitizers, can accelerate the rate of photodegradation. mst.dk

Several environmental factors can significantly influence the rate and extent of abiotic degradation of this compound.

pH: The pH of the surrounding water can affect the hydrolysis of the ester linkage and the speciation of the resulting tributyltin cation, which in turn can influence its susceptibility to further degradation. psu.eduresearchgate.net Extreme pH conditions can accelerate hydrolysis. mst.dk

Salinity: Salinity can impact the solubility and bioavailability of TBT compounds, which can indirectly affect degradation rates. nih.govijrar.org For instance, changes in salinity have been shown to alter the half-life of TBT in bioremediation studies. nih.gov

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis, leading to faster degradation of TBT compounds. mst.dkresearchgate.net

Dissolved Organic Matter (DOM): Tributyltin compounds can associate with dissolved organic matter in the water. mst.dk This association can affect their bioavailability for degradation and their susceptibility to photolysis by altering light absorption. nih.gov

Biotic Degradation Pathways

Microorganisms play a crucial role in the breakdown of tributyltin compounds in the environment. This biotic degradation is a key process in the detoxification and removal of these pollutants from ecosystems.

A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to degrade tributyltin. nih.govijrar.org The primary mechanism of microbial transformation is the sequential debutylation of the TBT molecule. researchgate.netnih.gov This process is analogous to the abiotic degradation pathway, resulting in the formation of DBT, MBT, and inorganic tin. nih.govresearchgate.net Some microorganisms can utilize TBT as a source of carbon. researchgate.net The ability of microbial communities to degrade TBT is a critical factor in the natural attenuation of these compounds in contaminated environments. researchgate.net The presence of microbial biofilms can also influence the fate of TBT, as these communities can accumulate and potentially transform the compound. researchgate.net

The degradation of tributyltin compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the dynamics and rates can differ significantly.

Aerobic Degradation: In the presence of oxygen, microbial degradation of TBT is generally more rapid. epa.gov Many bacteria and fungi that degrade TBT are aerobic. epa.gov The half-life of TBT in aerobic water and soil can range from days to weeks. wikipedia.orgorst.edu

Anaerobic Degradation: Under anaerobic conditions, such as those found in deeper sediments, the degradation of TBT is considerably slower. epa.gov While some microbial degradation still occurs, the half-life of TBT in anaerobic environments can extend to years. epa.gov

The following table summarizes the half-lives of tributyltin under different environmental conditions, based on data for general TBT compounds.

| Condition | Environment | Reported Half-life | Reference |

|---|---|---|---|

| Aerobic | Freshwater | 6 to 25 days | orst.edu |

| Aerobic | Seawater/Estuarine | 1 to 34 weeks | orst.edu |

| Aerobic | Stimulated Sediment (pH 7.5, 28°C, aerated) | 11 days | nih.gov |

| Anaerobic | Sediment | > 2 years | orst.edu |

| Anaerobic | Sediment (no degradation observed) | > 330 days | epa.gov |

Identification of Microorganisms Involved in Degradation (Bacteria, Algae, Fungi)

The biodegradation of tributyltin (TBT) is a critical process in its environmental detoxification, and a variety of microorganisms have been identified as capable of this transformation under both aerobic and anaerobic conditions. mst.dk The primary mechanism of microbial degradation is the sequential removal of butyl groups from the tin atom, a process known as debutylation. researchgate.net

Bacteria: A wide range of bacterial genera have been shown to degrade TBT. These include Pseudomonas, Aeromonas, Enterobacter, Bacillus, Klebsiella, and Alcaligenes. researchgate.netresearchgate.net For instance, Aeromonas molluscorum Av27, isolated from a contaminated site, has demonstrated high resistance to and degradation of TBT. ijrar.org The bacterium Enterobacter cloacae has also been studied for its TBT degradation capabilities, with optimized conditions enhancing its efficiency. hw.ac.uk Some bacteria may even utilize TBT as a carbon source. researchgate.net The presence of oxygen generally enhances bacterial degradation, although some anaerobic degradation has been reported. mst.dk

Algae: Microalgae also play a role in the breakdown of TBT in aquatic environments. Species such as Ankistrodesmus falcatus, Chlorella vulgaris, and Scenedesmus obliquus have been identified as capable of degrading TBT. ijrar.org Chlorella vulgaris has shown notable resistance to TBT. ijrar.org The degradation process in algae also follows the sequential debutylation pathway. researchgate.net

Fungi: Fungi, including wood-degrading species, contribute to the biodegradation of TBT. mst.dk The filamentous fungus Cunninghamella elegans has been observed to degrade TBT, with studies suggesting that changes in its fatty acid composition are associated with this process. ijrar.org

Formation and Fate of Degradation Products (e.g., Dibutyltin, Monobutyltin)

The microbial degradation of tributyltin (TBT) results in the formation of less toxic organotin compounds through a stepwise debutylation process. researchgate.net The primary degradation products are dibutyltin (DBT) and monobutyltin (MBT). chromatographyonline.comresearchgate.net

The degradation pathway proceeds as follows: Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin researchgate.net

The toxicity of these compounds decreases with each debutylation step. researchgate.net While DBT and MBT are less toxic than TBT, they are still of environmental concern. chromatographyonline.com The occurrence of DBT and MBT in the environment is primarily due to the degradation of TBT. ivl.se However, there is some evidence that these compounds may also be directly introduced into the environment from sources like polyvinyl chloride (PVC) plastics, where they are used as stabilizers. sccwrp.orgepa.gov

The fate of these degradation products is continued breakdown into inorganic tin. researchgate.net However, the degradation rates can vary. In some cases, DBT and MBT can persist in sediments. chromatographyonline.com The relative proportions of TBT, DBT, and MBT in sediments can be influenced by various factors, including ongoing TBT input and the rates of degradation. vu.lt

Environmental Partitioning and Distribution

The environmental distribution of tributyltin (TBT) is largely governed by its physicochemical properties, particularly its tendency to adsorb to particulate matter. mst.dk

Adsorption to Suspended Particles and Sediments

Tributyltin exhibits a strong affinity for suspended particles and sediments in aquatic environments. mst.dkorst.edu It is estimated that 10% to 90% of TBT introduced into water becomes adsorbed onto particles. mst.dk This adsorption is influenced by several factors, including:

Temperature mst.dk

pH nih.gov

Organic Carbon Content: Sediments with higher total organic carbon (TOC) content tend to show stronger adsorption of TBT. vu.lt

Particle Size and Type: Clay-rich sediments and the fine sediment fraction (silt and clay) show a positive correlation with TBT concentrations. vu.lt

The distribution coefficients (Kd) for TBT sorption to sediments can range from as low as 6.1 to as high as 5210 L/kg, depending on the specific environmental conditions. nih.gov This strong adsorption to sediments means that they act as a significant sink for TBT in aquatic systems, leading to its accumulation. ices.dk

Distribution in Water Column, Surface Microlayers, and Biota

In the water column, a significant portion of TBT can be associated with the dissolved phase. However, due to its hydrophobic nature, it readily partitions to various compartments. A notable phenomenon is the enrichment of TBT in the surface microlayer of water, where concentrations can be significantly higher than in the underlying water column. This can increase its bioavailability to organisms that inhabit or interact with this layer.

TBT is readily taken up by aquatic organisms, leading to its distribution in biota. healthandenvironment.org This bioaccumulation is a key aspect of its environmental impact. wikipedia.org Concentrations of TBT in biota can be several orders of magnitude higher than in the surrounding water. The distribution within an organism can vary, with higher concentrations often found in tissues with higher lipid content. kln.ac.lk

Desorption Kinetics from Sediments

While sediments act as a major reservoir for tributyltin (TBT), the adsorption process is reversible. sccwrp.org TBT can be released from sediments back into the water column, making contaminated sediments a long-term source of pollution. wikipedia.org Desorption kinetics can be influenced by factors such as "aging" effects, where TBT becomes more strongly bound to sediment over time, potentially reducing the rate of release. nih.gov Studies have shown that desorption can be described by large distribution coefficients, suggesting a slow release process. nih.gov

Bioavailability and Bioaccumulation Dynamics

The bioavailability of tributyltin (TBT) is influenced by its partitioning behavior. While a large fraction may be bound to sediments, the dissolved portion and TBT associated with ingested particles are available for uptake by organisms. healthandenvironment.org

TBT is known for its high bioaccumulation potential, particularly in marine organisms. wikipedia.org This is due to its lipophilic nature, which allows it to readily pass through biological membranes and accumulate in fatty tissues. healthandenvironment.orgkln.ac.lk

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs): The extent of bioaccumulation is often quantified using BAFs and BCFs. BCF values, which measure uptake from water alone, can be very high for TBT. For example, BCFs of up to 30,000 have been reported for microorganisms, though this may also reflect adsorption to cell surfaces. epa.gov

The following table provides examples of TBT concentrations found in various environmental compartments and biota, illustrating its distribution and accumulation.

| Sample Type | Concentration Range | Location/Study Details |

| Mollusks (Perna viridis) | 42 ± 0.9 - 234 ± 3 ng/kg | Harbours in Sri Lanka |

| Mollusks (Crassostrea madrasensis) | 74 ± 3.7 - 181 ± 4.1 ng/kg | Harbours in Sri Lanka |

| Sediment | <0.5 - 728.5 ng Sn g⁻¹ dw | Klaipeda Port |

| Deep-sea Sediment | 4.4 - 16 ng/g dry wt | Sea of Japan |

| Deep-sea Organisms | 1.8 - 240 ng/g dry wt | Sea of Japan |

This table is for illustrative purposes and concentrations can vary widely based on location and level of contamination.

Bioaccumulation is also influenced by the organism's ability to metabolize and excrete TBT. Metabolism is generally slower in lower organisms, such as mollusks, leading to a greater capacity for bioaccumulation compared to mammals. healthandenvironment.org The uptake of TBT from contaminated food is also a significant pathway for bioaccumulation. epa.gov While biomagnification (the increase in concentration at higher trophic levels) has been observed in lower parts of the marine food chain, its significance in larger marine animals is still under debate. wikipedia.org

Uptake Mechanisms in Aquatic Organisms

The uptake of tributyltin compounds by aquatic organisms is a critical first step in its bioaccumulation. Due to its lipophilic nature, TBT readily penetrates biological membranes. epa.gov The primary routes of uptake in aquatic organisms are through direct absorption from the water across respiratory surfaces like gills, and through the ingestion of contaminated food and sediment. windwardenv.com

For many aquatic species, uptake directly from the water is a significant pathway. cdc.gov However, the relative importance of waterborne versus dietary uptake can vary between species and environmental conditions. For instance, in some molluscs, the ingestion of TBT-contaminated phytoplankton has been shown to increase accumulation. mst.dk Bivalve molluscs are particularly susceptible to high levels of TBT accumulation due to their limited metabolic capacity to break down the compound. mst.dk

The bioavailability of TBT in the environment plays a crucial role in its uptake. TBT strongly adsorbs to suspended particles and sediments, which can reduce its concentration in the water column but create a long-term source of exposure for benthic organisms that live and feed in the sediment. epa.govnih.gov Studies have shown that TBT in sediments is available to burrowing organisms, potentially leading to toxic effects. inchem.org

Bioaccumulation Potential in Food Chains

Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. TBT compounds are known to bioaccumulate in aquatic organisms due to their high fat solubility and slow elimination rates, particularly in lower-order organisms. inchem.orgnih.gov The potential for a substance to bioaccumulate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water.

Table 1: Reported Bioconcentration Factors (BCF) for Tributyltin (TBT) Compounds in Various Aquatic Organisms

| Organism Group | Species | TBT Compound | BCF Value | Reference |

|---|---|---|---|---|

| Algae | Freshwater green algae | Tributyltin cation | 30,000 | cdc.gov |

| Molluscs | Marine oysters | bis(tributyltin)oxide | 2,300 - 11,400 | cdc.gov |

| Fish | Rainbow trout (Oncorhynchus mykiss) | Tributyltin | In the thousands | epa.gov |

| Crustaceans | Freshwater cladoceran (Daphnia magna) | Tributyltin | Not specified, but bioaccumulation occurs | epa.gov |

| Invertebrates | Freshwater sediment organism (Chironomus ripaius) | Tributyltin | 170 (at pH 8) - 310 (at pH 5) | cdc.gov |

The bioaccumulation of TBT is influenced by various factors, including the organism's metabolic capacity. Metabolism of TBT in lower organisms, particularly molluscs, is slower than in mammals, leading to a greater capacity for bioaccumulation. nih.gov The concentration of TBT in an organism's tissues can have significant toxicological consequences. epa.gov

Biomagnification Across Trophic Levels

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. While TBT compounds bioaccumulate significantly in individual organisms, the extent of their biomagnification through marine food webs is a subject of ongoing research and debate. wikipedia.org

Some studies have demonstrated a slight biomagnification of TBT at the lower end of the marine food chain, involving planktonic organisms, invertebrates, and fish. wikipedia.org However, there is no conclusive evidence for significant biomagnification of TBT in higher trophic level marine animals, such as marine mammals. cdc.govwikipedia.org

In contrast, other organotin compounds like triphenyltin (B1233371) (TPT) have shown clear evidence of biomagnification. researchgate.netnih.govsciencedaily.comnih.gov For example, a study on a marine food web in Bohai Bay, North China, found a trophic magnification factor (TMF) of 3.70 for TPT, while the TMF for TBT was 0.59, suggesting no biomagnification for TBT in that particular food web. nih.gov A TMF greater than 1 indicates that the chemical is biomagnified. sciencedaily.com

The biomagnification factor (BMF), which is the ratio of a chemical's concentration in a predator to that in its prey, has also been studied for TBT. In an experiment with red sea bream, the BMF for tributyltin chloride decreased as the concentration of TBT in their feed increased, suggesting that laboratory measurements with highly contaminated feed might underestimate actual field values. nih.gov The study concluded that the risk of bioaccumulation of TBT through the food chain might be smaller than that of other persistent organic pollutants like polychlorinated biphenyls (PCBs). nih.gov

The table below summarizes findings on the trophic magnification of TBT and TPT.

Table 2: Trophic Magnification of Tributyltin (TBT) and Triphenyltin (TPT) in Marine Food Webs

| Compound | Food Web Location | Trophic Magnification Factor (TMF) | Finding | Reference |

|---|---|---|---|---|

| Tributyltin (TBT) | Bohai Bay, North China | 0.59 | No significant biomagnification | nih.gov |

| Triphenyltin (TPT) | Bohai Bay, North China | 3.70 | Significant biomagnification | nih.gov |

| Triphenyltin (TPT) | Japanese coastal waters | - | Significant biomagnification | nih.gov |

| Triphenyltin (TPT) | Deep offshore water (Sea of Japan) | - | Bioaccumulation through the food web | researchgate.net |

Analytical Methodologies for Organotin Speciation

Sample Collection and Preservation Protocols

Proper sample collection and preservation are foundational steps for reliable analysis of organotin compounds. The primary goals are to obtain a representative sample and to prevent alteration of the analyte's concentration and chemical form from the moment of collection until analysis. epa.gov

The protocols for sample collection and preservation vary significantly depending on the sample matrix.

Water: Water samples should be collected in glass bottles to prevent the adsorption of organotins onto plastic surfaces. epa.gov For analysis of dissolved organotins, samples may be filtered through a 0.45 µm filter. Preservation typically involves refrigeration at approximately 4°C and acidification, for example with hydrochloric acid (HCl), to stabilize the organotin compounds. epa.gov Samples should be stored in the dark and analyzed as soon as possible, ideally within a few days of collection. epa.govdes.qld.gov.au

Sediment: Sediment and soil samples are also collected in clean glass jars. Due to the heterogeneous nature of sediments, collecting multiple subsamples to form a composite sample can ensure it is representative of the area being studied. des.qld.gov.au For preservation, freezing at -20°C has been shown to be effective for maintaining the stability of organotin concentrations for extended periods. analchemres.org Alternatively, refrigeration at less than 6°C is also a common practice. des.qld.gov.au

Biota: Biological tissues, such as fish or mussels, can be wrapped in plastic or placed in jars. epa.gov Upon arrival at the laboratory, tissue samples should be homogenized to ensure uniformity. Freezing at temperatures below -18°C is the recommended preservation method and can maintain sample integrity indefinitely until extraction and analysis are performed. epa.gov

Table 1: Sample Preservation Protocols for Organotin Analysis

| Matrix | Container | Preservation Method | Holding Time |

|---|---|---|---|

| Water | Glass bottles | Refrigerate (≤ 6°C), store in dark, acidify epa.govdes.qld.gov.au | Analyze as soon as possible (ideally within 24-48 hours) epa.gov |

| Sediment | Glass jars | Freeze (≤ -20°C) or Refrigerate (≤ 6°C) des.qld.gov.auanalchemres.org | Up to 6 months (frozen) des.qld.gov.au |

| Biota (Tissue) | Glass jars / Plastic wrap | Freeze (≤ -18°C) after homogenization epa.gov | Indefinite (frozen) epa.gov |

To ensure the integrity of the sample, several precautions must be taken to minimize contamination and analyte degradation.

Contamination: All sampling equipment, containers, and tools should be made of non-contaminating materials like glass or stainless steel and must be rigorously cleaned before use. Plastic materials should be avoided as they can leach interfering compounds, such as phthalates and adipates, or adsorb the target analytes. rsc.orgrsc.org

Degradation: Tributyltin compounds can be thermally sensitive and prone to degradation, a process that can be accelerated by the presence of water. rsc.orgrsc.org Therefore, samples should be cooled immediately after collection and protected from light to prevent photochemical degradation. Prompt extraction and analysis are crucial to minimize changes in the organotin species' concentration. epa.gov

Extraction Techniques

Extraction is a critical step that isolates and concentrates organotin compounds from the sample matrix, making them suitable for instrumental analysis. The choice of extraction technique depends on the matrix, the specific organotin species, and the required detection limits.

Liquid-liquid extraction (LLE), also known as solvent extraction, separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.org For organotin analysis, the sample is mixed with an organic solvent such as hexane, diethyl ether, or toluene (B28343). semanticscholar.orggov.bc.ca

To enhance the extraction efficiency of more polar organotin species from aqueous or solid matrices, a complexing agent like tropolone is often added to the extraction solvent. gov.bc.ca The procedure may also involve acidification of the sample to convert organotin compounds into forms more soluble in the organic phase. semanticscholar.org After shaking the mixture, the phases are separated, and the organic layer containing the extracted organotins is collected for further cleanup or analysis. wikipedia.orglibretexts.org

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of organotins from liquid samples, particularly water. nih.goveurofins.com.au It offers advantages over LLE, including higher enrichment factors, lower solvent consumption, and reduced risk of emulsion formation. pjoes.com

In a typical SPE procedure, the water sample is passed through a cartridge containing a solid adsorbent, such as C18-bonded silica (B1680970). nih.govepa.gov The organotin compounds are retained on the adsorbent while the bulk of the sample matrix passes through. Subsequently, the retained analytes are eluted from the cartridge using a small volume of an organic solvent. This process effectively concentrates the analytes and removes interfering substances. nih.gov On-line SPE systems can be directly coupled with analytical instruments like liquid chromatography-mass spectrometry (LC-MS), streamlining the analytical process and improving detection sensitivity. nih.gov Recoveries of tributyltin from spiked water samples using SPE have been reported in the range of 65% to over 80%. nih.govpjoes.com

For solid samples like sediments and biological tissues, acid digestion is employed to break down the matrix and release the bound organotin compounds into solution. semanticscholar.orginfinitalab.com This is a more aggressive extraction approach necessary for strongly sorbed or incorporated analytes.

Methanol-Acid Digestion: This method involves extracting the sample with a mixture of an organic solvent (like methanol) and an acid (such as hydrochloric or acetic acid). semanticscholar.orgpjoes.com The extraction is often aided by mechanical shaking, sonication (ultrasound), or heating to improve efficiency. semanticscholar.orgthermofisher.com This technique is effective for releasing organotin compounds from sediment matrices. pjoes.com

Accelerated Solvent Extraction (ASE): This is a variation of solvent extraction that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent usage and time. thermofisher.com For organotins in sediments, optimal conditions have been determined using a solvent mixture of methanol (B129727) with acetic acid and sodium acetate. thermofisher.com

Aqua Regia Digestion: While aqua regia (a mixture of nitric acid and hydrochloric acid) is a powerful digestion agent capable of dissolving most materials, its aggressive nature can potentially degrade the organotin species. Therefore, milder acid treatments are often preferred for speciation analysis to preserve the integrity of the individual organotin compounds. semanticscholar.orginfinitalab.com

Table 2: Comparison of Extraction Techniques for Organotin Analysis

| Technique | Principle | Typical Matrix | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases wikipedia.org | Water, Sediments | Simple, well-established | Can be labor-intensive, requires large solvent volumes, risk of emulsions libretexts.org |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by elution nih.gov | Water | High concentration factor, low solvent use, can be automated nih.govpjoes.com | Sorbent can be clogged by particulates |

| Acid Digestion | Matrix decomposition using acids to release analytes infinitalab.com | Sediments, Biota | Effective for strongly bound analytes | Can degrade analyte species if conditions are too harsh semanticscholar.org |

Sonication-Assisted Extraction

Sonication-Assisted Extraction (SAE), also known as Ultrasound-Assisted Extraction (UAE), is a proficient method for the extraction of organotin compounds from various environmental matrices, such as sediments and biological tissues. tandfonline.com This technique utilizes the energy of ultrasound waves to enhance the extraction process. nih.gov The mechanism is based on acoustic cavitation, where the formation, growth, and collapse of microscopic bubbles in the solvent generate localized high pressures and temperatures, facilitating the release of analytes from the sample matrix. mdpi.com

Research has demonstrated that SAE can significantly reduce sample pretreatment time compared to conventional methods like mechanical shaking. nih.govscilit.com For instance, one study reported a seven-fold reduction in pretreatment time by replacing mechanical shaking with ultrasound energy. nih.govscilit.com This efficiency is a considerable advantage in laboratory workflows. The application of low temperatures during the procedure can further optimize the extraction of thermally sensitive compounds. nih.gov

The effectiveness of sonication-assisted extraction has been validated through the use of certified reference materials, showing high recovery rates. For example, recoveries for organotin compounds in certified sediment reference material (PACS-2) have been reported in the range of 82.5% to 97%. nih.govscilit.com For spiked samples of suspended particulate matter and mussels, recoveries can be even higher, ranging from 94% to 100%. nih.govscilit.com The precision of the method is also notable, with relative standard deviations (RSD) often below 7.9% for environmental samples. nih.govscilit.com

| Matrix | Extraction Method | Recovery Rate (%) | Reference |

|---|---|---|---|

| Sediment (PACS-2) | Ultrasound-Assisted Extraction | 82.5 - 97 | nih.govscilit.com |

| Suspended Particulate Matter (Spiked) | Ultrasound-Assisted Extraction | 94 - 100 | nih.govscilit.com |

| Mussels (Spiked) | Ultrasound-Assisted Extraction | 94 - 100 | nih.govscilit.com |

Derivatization Procedures

For the analysis of polar and ionic organotin compounds like tributyltin by gas chromatography (GC), a derivatization step is essential. researchgate.net This process converts the non-volatile organotin species into more volatile and thermally stable analogues suitable for GC separation. researchgate.net The derivatization is a critical step, as incomplete reactions or degradation of the analytes can lead to an underestimation of their concentration in the sample. researchgate.net

Ethyl Derivatization for Chromatographic Analysis

Ethyl derivatization is a widely used technique for the analysis of organotin compounds. This method typically employs sodium tetraethylborate (NaBEt₄) as the derivatizing agent. researchgate.netysi.comlabrulez.com The reaction involves the transfer of an ethyl group from the reagent to the tin atom, forming a more volatile tetra-alkyltin compound. For tributyltin, this results in the formation of tributylethyltin. labrulez.com

This in-situ derivatization can often be combined with the extraction step, streamlining the sample preparation process. researchgate.netlabrulez.com The reaction is typically carried out in an aqueous sample buffered to an appropriate pH, and the resulting ethylated organotins are simultaneously extracted into an organic solvent like hexane. labrulez.com

Optimization of Derivatization Parameters

To achieve high and reproducible derivatization yields, several experimental parameters must be carefully optimized. The efficiency of the ethylation reaction is influenced by factors such as pH, reaction time, temperature, and the concentration of the derivatizing agent. researchgate.net

pH : The pH of the solution is a critical factor. The best results for ethylation are often obtained at a pH of around 4.5 to 5.4. pjoes.com An acetate buffer is commonly used to stabilize the pH, as the presence of acetate has been shown to enhance the ethylation yield. pjoes.com

Reagent Concentration : A sufficient amount of the derivatizing agent, NaBEt₄, is necessary to ensure a complete reaction, especially in complex matrices like sediment or biological samples where side reactions can consume the reagent.

Reaction Time and Temperature : The reaction time and temperature are also key parameters. Studies have optimized these conditions to maximize the formation of the derivatized product. For example, a reaction time of 30 minutes with shaking is often employed. pjoes.com Optimization of headspace extraction conditions for the derivatized compounds may involve investigating temperatures ranging from 20°C to 100°C and reaction times from 20 to 80 minutes. mdpi.com

| Parameter | Optimized Condition | Reference |

|---|---|---|

| pH | 4.5 - 5.4 (Acetate Buffer) | pjoes.com |

| Derivatizing Agent | Sodium Tetraethylborate (NaBEt₄) | ysi.comlabrulez.com |

| Reaction Time | 10 - 30 minutes | pjoes.comnih.gov |

| Headspace Temperature | ~90°C | mdpi.com |

| Extraction Solvent | Hexane or Pentane | labrulez.comchromatographyonline.com |

Chromatographic Separation Techniques

Following extraction and derivatization, chromatographic techniques are employed to separate the different organotin species before detection. The most common methods for organotin speciation are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled to selective detectors. researchgate.netanalchemres.org

Gas Chromatography (GC) with Various Columns

Gas chromatography is a powerful technique for separating the volatile, derivatized organotin compounds. researchgate.net The separation is achieved based on the different boiling points and interactions of the compounds with the stationary phase of the GC column. pjoes.com

A variety of capillary columns are used for organotin analysis. Non-polar or medium-polar columns are common choices.

Column Types : Columns such as those with a 5% phenylpolysiloxane stationary phase (e.g., ZB-5MSi, HP-5MS) are frequently used. pjoes.comresearchgate.net Other examples include Restek Rtx-1, Rtx-5, Rxi-5MS, and Supelco SPB-1. ysi.com The selection of the column can be crucial for resolving matrix interferences. ysi.com

Column Dimensions : Typical column dimensions are 30 meters in length, 0.25 mm internal diameter, and a film thickness ranging from 0.25 µm to 1.0 µm. ysi.comchromatographyonline.com Longer columns, such as 60 meters, have also been used for complex separations. analchemres.org

The GC system is often coupled with a selective detector, such as a flame photometric detector (FPD), pulsed flame photometric detector (PFPD), or a mass spectrometer (MS), to achieve the low detection limits required for environmental analysis. ysi.comresearchgate.net

| Column Type (Stationary Phase) | Typical Dimensions | Application Note | Reference |

|---|---|---|---|

| 5% Phenylpolysiloxane (e.g., HP-5MS, TG-5MS, ZB-5MSi) | 30 m x 0.25 mm ID x 0.25 µm film | General purpose for organotin separation. | chromatographyonline.comresearchgate.net |

| Restek Rtx-1, Rtx-5, Rxi-5MS | 30 m x 0.25 mm ID x 1.0 µm film | Used for various organotin analyses, helps with matrix interference. | ysi.com |

| Agilent VF-XMS | 60 m x 0.25 mm ID x 0.25 µm film | Used for separation of underivatized organotins. | analchemres.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC for the speciation of organotin compounds. tandfonline.comresearchgate.net A key advantage of HPLC is that it can separate the ionic organotin species directly, often without the need for derivatization. sciex.com However, the sensitivity of detectors that can be coupled to HPLC can be a limitation. researchgate.net

Separation Mode : Reversed-phase chromatography is the most frequently used mode for separating organotin compounds. researchgate.net

Columns : C18 columns are commonly employed for the separation of various organotin species.

Mobile Phase : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of compounds with different polarities.

Detection : To achieve the necessary sensitivity for environmental analysis, HPLC is often coupled with highly sensitive detectors such as inductively coupled plasma mass spectrometry (ICP-MS) or tandem mass spectrometry (MS/MS). researchgate.net

Reversed-Phase Ion-Pair Chromatography

Reversed-Phase Ion-Pair Chromatography (IP-RP-HPLC) is a widely used technique for the separation of ionic and highly polar compounds like the tributyltin cation. In this method, a hydrophobic stationary phase (such as C8 or C18) is used in conjunction with a mobile phase containing an ion-pairing reagent.

The core principle involves the addition of a large ionic molecule with a hydrophobic region and a charge opposite to the analyte to the mobile phase. thermofisher.com For the positively charged tributyltin cation, an alkyl sulfonate, such as pentanesulfonate or decane sulfonate, is commonly used as the ion-pairing reagent. eurasianjournals.comarpat.toscana.it This reagent forms a neutral, hydrophobic ion-pair with the TBT cation in the mobile phase. itwreagents.com The formation of this complex increases the affinity of the TBT for the non-polar stationary phase, thereby increasing its retention and allowing for effective separation from other organotin species and matrix components. eurasianjournals.comresearchgate.net

The separation can be optimized by adjusting several parameters, including the pH of the mobile phase, the concentration and alkyl chain length of the ion-pairing reagent, and the composition of the mobile phase (typically a mixture of methanol, water, and acetic acid). researchgate.netresearchgate.net For instance, studies have shown that using an eluent composed of methanol, water, and acetic acid (e.g., 80:19:1 v/v/v) containing decane sulfonate as the ion-pairing reagent provides good separation of TBT from other butyltin species like dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). eurasianjournals.com The longer the alkyl chain of the ion-pairing reagent, the greater the retention of the organotin species. eurasianjournals.com

Table 1: Typical Chromatographic Parameters for Tributyltin Separation by IP-RP-HPLC

| Parameter | Value / Condition | Source |

| Stationary Phase | C8-bonded silica | researchgate.net |

| Mobile Phase | Methanol:Water:Acetic Acid (80:19:1) | eurasianjournals.com |

| Ion-Pair Reagent | 1 mmol/L Decane Sulfonic Acid | researchgate.net |

| Detection | Coupled with AAS or ICP-MS | eurasianjournals.comresearchgate.net |

| Capacity Factor (k') for TBT | 2.54 | eurasianjournals.com |

| Resolution (Rs) for DBT-TBT | 2.92 | eurasianjournals.com |

Detection and Quantification Methods

Following chromatographic separation, highly sensitive and selective detectors are required for the quantification of tributyltin.

Gas Chromatography coupled with a Flame Photometric Detector (GC-FPD) is a common technique for the analysis of organotin compounds. shimadzu.com For GC analysis, the ionic tributyltin species must first undergo a derivatization step to convert it into a more volatile and thermally stable form. pjoes.com This is typically achieved through ethylation using reagents like sodium tetraethylborate (NaBEt₄). pjoes.comshimadzu.com

The GC-FPD system utilizes a hydrogen-rich flame that excites the tin atoms, which then emit light at a characteristic wavelength (around 610 nm). A photomultiplier tube detects this emission, providing a signal proportional to the amount of tin. researchgate.net This method offers good sensitivity and selectivity for tin-containing compounds over hydrocarbons. shimadzu.com To enhance precision, an internal standard such as tripentyltin (TPeT) or tetrabutyltin (TeBT) is often used. shimadzu.com The detector temperature is a critical parameter and is often maintained at a high temperature (e.g., 325-350°C) to reduce peak tailing. shimadzu.com

Table 2: Performance Data for GC-FPD Analysis of Tributyltin

| Parameter | Value / Condition | Source |

| Derivatization Reagent | Sodium tetraethylborate (NaBEt₄) | pjoes.comshimadzu.com |

| Detection Limit | ~0.4 ng/dm³ (in seawater) | sci-hub.se |

| Linearity Range | 0-200 ng/dm³ | sci-hub.se |

| Internal Standard | Tripentyltin (TPeT) | shimadzu.com |

Mass spectrometry (MS) offers exceptional sensitivity and selectivity for the detection and quantification of tributyltin. It is frequently coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): As with GC-FPD, a derivatization step is required before analysis. nih.gov GC-MS provides definitive identification based on both the retention time and the mass spectrum of the derivatized analyte. sjp.ac.lk Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific ions characteristic of the tributyltin derivative. nih.gov For even greater accuracy and precision, especially at trace levels, isotope dilution mass spectrometry (IDMS) can be employed, where an isotopically labeled TBT standard (e.g., TBT-d₂₇) is spiked into the sample. nih.govgcms.cz

Advanced GC-MS Techniques (GC-MS-TOF, GC-MS/MS): Time-of-flight (TOF) and tandem mass spectrometry (MS/MS) offer further improvements in sensitivity and selectivity. GC-MS-TOF provides high-resolution mass data, aiding in compound identification. pjoes.com Triple quadrupole GC-MS/MS enhances selectivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices as it minimizes interferences. nih.gov A validated GC-GC-MS/MS method has demonstrated detection limits for TBT as low as 11 pg/L. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a powerful elemental detection technique that can be hyphenated with either GC or HPLC. arpat.toscana.it It offers extremely low detection limits and can measure specific tin isotopes. When coupled with HPLC (HPLC-ICP-MS), it allows for the direct analysis of the TBT cation without the need for derivatization, simplifying sample preparation. researchgate.net The HPLC separates the different organotin species, which are then introduced into the ICP torch where they are atomized and ionized. The mass spectrometer then separates and detects the tin ions. Detection limits for TBT using HPLC-ICP-MS can be in the range of 0.14 to 0.57 µg Sn/L.

Table 3: Comparison of Mass Spectrometry Techniques for Tributyltin Analysis

| Technique | Derivatization Required? | Typical Detection Limit | Key Advantage | Source |

| GC-MS | Yes (e.g., ethylation) | ~1.5 ng/g (as Sn) | Definitive identification | nih.gov |

| GC-MS/MS | Yes | 11 pg/L | High selectivity, low interference | nih.gov |

| HPLC-ICP-MS | No | 0.14-0.57 µg Sn/L | No derivatization needed |

Atomic Absorption Spectroscopy (AAS) is an elemental analysis technique used for quantifying tin. cdc.gov For speciation, it is typically coupled with a separation technique like HPLC or GC. eurasianjournals.com A common configuration involves hydride generation-quartz furnace atomic absorption spectrophotometry (HG-QFAAS). eurasianjournals.com In this method, the separated TBT is converted to a volatile hydride using a reducing agent like sodium borohydride. The hydride is then swept into a heated quartz tube where it is atomized. A light source specific for tin is passed through the atomized sample, and the amount of light absorbed is proportional to the tin concentration. itwreagents.com

Electrothermal Atomic Absorption Spectrometry (ETAAS), or Graphite Furnace AAS (GFAAS), offers higher sensitivity. rsc.org This technique can achieve detection limits for TBT in the nanogram per liter (ng/L) range. sciex.com

As a standalone detection method, ICP-MS is one of the most sensitive techniques for tin analysis. When coupled with a chromatographic system (as described in 5.5.2), it provides speciation capabilities. The use of ICP-MS allows for interference-free measurement of tin isotopes and provides very low detection limits, making it ideal for environmental monitoring where TBT concentrations can be extremely low. arpat.toscana.itgcms.cz The combination of HPLC with ICP-MS is particularly advantageous as it eliminates the need for the often complex and time-consuming derivatization step required for GC-based methods.

Method Validation and Quality Control

To ensure the reliability and accuracy of data, analytical methods for tributyltin must be rigorously validated and subject to stringent quality control (QC) procedures. demarcheiso17025.com

Method Validation involves demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com Key performance characteristics that are evaluated include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as other organotin species or matrix interferences. pjoes.com